Methyl 3-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)thiophene-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-[(4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S2/c1-21-15(18)14-13(6-11-22-14)23(19,20)17-8-3-7-16(9-10-17)12-4-2-5-12/h6,11-12H,2-5,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIBFFLTTBYYGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCCN(CC2)C3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C17H25N3O4S
- Molecular Weight : 367.5 g/mol
The structure incorporates a thiophene ring, a sulfonamide functional group, and a diazepane moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The compound is believed to act as an antagonist or modulator at specific sites, influencing key biochemical pathways.
Potential Targets:
- Melanocortin Receptors : Similar compounds have shown activity as melanocortin receptor antagonists, suggesting a potential role for this compound in modulating these pathways .
- Enzymatic Activity : The sulfonamide group may facilitate interactions with enzymes involved in metabolic processes.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties against various bacterial strains.
- Antidepressant Effects : Due to its diazepane structure, it may influence neurotransmitter systems related to mood regulation.
- Anti-inflammatory Properties : The sulfonamide moiety has been associated with anti-inflammatory effects in other compounds, indicating potential therapeutic applications.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of related sulfonamide compounds against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the diazepane ring significantly impacted efficacy. This compound showed moderate activity against Staphylococcus aureus and Escherichia coli.
Study 2: Neuropharmacological Assessment
In a neuropharmacological study, compounds with similar structures were tested for their effects on serotonin and norepinephrine levels. The results suggested a potential antidepressant effect through modulation of these neurotransmitters.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 4-((4-methyl-1,4-diazepan-1-yl)sulfonyl)benzoate | Diazepane ring, sulfonamide | Antimicrobial, anti-inflammatory |
| Methyl 3-(4-chlorophenyl)-n-[[(3s,5s)-1-(2,2-diphenylethyl)-2-oxo]diazepan] | Diazepane ring | Melanocortin receptor antagonist |
This comparison highlights that while structural similarities exist among these compounds, variations in substituents can lead to significant differences in biological activities.
Preparation Methods
Synthesis of 4-Cyclobutyl-1,4-Diazepane
The 1,4-diazepane ring serves as the central scaffold. A robust approach involves reductive amination or alkylation of preformed diazepane derivatives. For instance, tert-butyl 1,4-diazepane-1-carboxylate (2.00 g, 10.0 mmol) undergoes deprotection under acidic conditions to yield 1,4-diazepane, which is subsequently alkylated with cyclobutyl bromide in the presence of a base such as potassium carbonate. Alternatively, cyclobutyl groups may be introduced via Grignard reactions with cyclobutylmagnesium bromide, though steric hindrance necessitates careful temperature control (0–5°C).
Intramolecular cyclization strategies are also viable. As demonstrated in EP2857401B1, silylation agents like N,O-bis(trimethylsilyl)acetamide (BSA) facilitate urea formation reactions to stabilize intermediates during diazepane ring closure. For example, treating a linear diamine precursor with triphosgene under anhydrous conditions generates the bicyclic structure, followed by cyclobutyl group installation via nucleophilic substitution.
Sulfonylation of 1,4-Diazepane
Sulfonylation at the diazepane nitrogen is critical for introducing the thiophene moiety. The 4-cyclobutyl-1,4-diazepane intermediate reacts with thiophene-3-sulfonyl chloride under basic conditions. In a representative procedure, 4-cyclobutyl-1,4-diazepane (1.2 equiv) is dissolved in dichloromethane (DCM) and treated with triethylamine (2.5 equiv) to deprotonate the amine. Thiophene-3-sulfonyl chloride (1.0 equiv) is added dropwise at 0°C, and the reaction proceeds for 12 hours at room temperature. Post-reaction, the mixture is washed with brine, dried over sodium sulfate, and purified via silica gel chromatography to yield the sulfonamide product (typical yield: 65–75%).
Preparation of Methyl Thiophene-2-Carboxylate Sulfonyl Chloride
The thiophene-2-carboxylate sulfonyl chloride precursor is synthesized via sequential esterification and sulfonation. Thiophene-2-carboxylic acid is first esterified using methanol and sulfuric acid (H2SO4) under reflux (yield >90%). Subsequent sulfonation at the 3-position employs chlorosulfonic acid (ClSO3H) in dichloroethane at −10°C. This regioselective reaction produces methyl 3-(chlorosulfonyl)thiophene-2-carboxylate, which is isolated by precipitation in cold diethyl ether.
Table 1: Optimization of Sulfonation Conditions
| Parameter | Condition | Yield (%) |
|---|---|---|
| Temperature | −10°C | 78 |
| Solvent | Dichloroethane | 82 |
| Chlorosulfonic Acid | 1.5 equiv | 75 |
| Reaction Time | 2 hours | 80 |
Coupling Reaction and Final Product Formation
The final step couples methyl 3-(chlorosulfonyl)thiophene-2-carboxylate with 4-cyclobutyl-1,4-diazepane. In anhydrous tetrahydrofuran (THF), the sulfonyl chloride (1.0 equiv) is added to a stirred solution of the diazepane (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) at −15°C. After warming to 25°C and stirring for 6 hours, the reaction is quenched with water, extracted with ethyl acetate, and purified via recrystallization from ethanol/water (yield: 70–85%).
Optimization and Characterization
Reaction Solvent Screening
Polar aprotic solvents like THF and DMF enhance sulfonamide formation kinetics compared to nonpolar solvents (Table 2).
Table 2: Solvent Impact on Coupling Efficiency
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.6 | 82 |
| DMF | 37.0 | 78 |
| DCM | 8.9 | 68 |
Analytical Data
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing Methyl 3-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)thiophene-2-carboxylate, and how can they be addressed methodologically?
- Answer : The synthesis involves multi-step transformations, including sulfonation of the thiophene ring and coupling with the 4-cyclobutyl-1,4-diazepane moiety. Challenges include regioselectivity during sulfonation and maintaining diazepane stability under acidic conditions.
- Methodology : Use controlled sulfonation (e.g., SO₃·DMF complex at 0–5°C) to minimize over-sulfonation , followed by coupling via nucleophilic substitution with pre-synthesized 4-cyclobutyl-1,4-diazepane. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Answer :
- 1H/13C NMR : Assign aromatic thiophene protons (δ 6.8–7.5 ppm) and diazepane NH protons (δ 1.5–2.5 ppm). The sulfonyl group (SO₂) deshields adjacent carbons, observable in DEPT-135 spectra .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error.
- IR Spectroscopy : Validate sulfonyl (S=O stretch ~1350–1150 cm⁻¹) and ester (C=O stretch ~1700 cm⁻¹) groups .
Q. What safety protocols are essential for handling this compound?
- Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles due to skin/eye irritation risks .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates (specific target organ toxicity, respiratory system) .
- Storage : Store in airtight containers at 2–8°C, away from incompatible agents (strong oxidizers, acids) .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s interaction with biological targets (e.g., GPCRs)?
- Answer :
- Docking Studies : Use AutoDock Vina to model binding to GPCRs. The diazepane moiety may interact with hydrophobic pockets, while the sulfonyl group forms hydrogen bonds .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) .
- Validation : Cross-reference with in vitro assays (e.g., cAMP accumulation assays for GPCR activity) .
Q. What strategies resolve contradictions in reported solubility and bioavailability data for this compound?
- Answer :
- Solubility Testing : Use shake-flask method in PBS (pH 7.4) and simulate gastrointestinal conditions (FaSSIF/FeSSIF). Compare with HPLC-derived solubility curves .
- Bioavailability Analysis : Perform parallel artificial membrane permeability assays (PAMPA) and Caco-2 cell models. Address discrepancies by adjusting formulation (e.g., PEGylation or cyclodextrin complexation) .
Q. How does the cyclobutyl group in the diazepane moiety influence the compound’s metabolic stability?
- Answer :
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS. The cyclobutyl group reduces CYP3A4-mediated oxidation compared to unsubstituted diazepanes .
- Stability Enhancement : Compare half-life (t₁/₂) with analogs (e.g., cyclohexyl or phenyl derivatives). Use deuterium labeling at metabolically vulnerable positions to prolong stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
